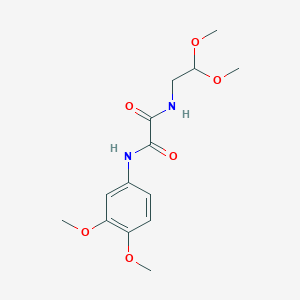

N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Übersicht

Beschreibung

“N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide” is a chemical compound with the molecular formula C14H21NO5 . It is used for industrial and scientific research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 283.32 . The molecular structure consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Medicinal Applications and Disease Treatment Compounds similar to N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide have been explored for their potential in treating diseases and conditions due to their biochemical properties. For instance, Tamoxifen, a well-known drug for treating breast cancer, showcases the importance of structurally complex molecules in medicinal chemistry, hinting at the potential for N1-(2,2-dimethyl...)-related compounds in similar applications (Shagufta & Ahmad, 2018). Moreover, the NRF2 pathway, crucial for cellular defense mechanisms, has been targeted for therapeutic interventions across various diseases, suggesting a potential research avenue for compounds like N1-(2,2-dimethyl...) in modulating oxidative stress and inflammation (Yoko Yagishita et al., 2020).

Environmental Applications Research into the environmental impact and applications of chemical compounds, including those structurally related to N1-(2,2-dimethyl...), has revealed their roles in mitigating pollution and understanding environmental processes. The study of transition metal oxalates, for example, highlights the evolving interest in these compounds as sustainable energy storage materials (J. Yeoh et al., 2018). Additionally, inhibitors of nitrification have been reviewed for their potential to reduce nitrate leaching and nitrous oxide emissions, indicating the importance of chemical interventions in agricultural practices to address environmental concerns (H. Di & K. Cameron, 2016).

Materials Science The exploration of novel materials for technological applications is a key area of research, where compounds with unique structures and properties, akin to N1-(2,2-dimethyl...), are of significant interest. Transition metal oxalates, for instance, have been identified as promising candidates for energy storage, demonstrating the potential of such compounds in developing advanced materials and technologies (J. Yeoh et al., 2018).

Safety and Hazards

The safety data sheet for “N1-(2,2-dimethoxyethyl)-N2-(3,4-dimethoxyphenyl)oxalamide” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the chemical is ingested, the mouth should be rinsed with water, but vomiting should not be induced .

Eigenschaften

IUPAC Name |

N-(2,2-dimethoxyethyl)-N'-(3,4-dimethoxyphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-19-10-6-5-9(7-11(10)20-2)16-14(18)13(17)15-8-12(21-3)22-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYULADIGXTXLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2697041.png)

![5-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2697046.png)

![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2697047.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2697048.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2697049.png)

![N-(2-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2697052.png)

![1-(3-Chlorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2697053.png)

amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione](/img/structure/B2697056.png)

![dimethyl 7-(4-methoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2697063.png)